N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)acetamide
Description
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)acetamide is a boron-containing heterocyclic compound featuring a benzo[d]oxazole core with a pinacol boronate ester at the 5-position and an acetamide group at the 2-position. Such compounds are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures for pharmaceuticals and materials science . The boronate group enhances reactivity in catalytic transformations, while the acetamide moiety offers hydrogen-bonding capabilities, influencing molecular recognition in drug design.
Properties
Molecular Formula |
C15H19BN2O4 |
|---|---|
Molecular Weight |
302.14 g/mol |
IUPAC Name |
N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-yl]acetamide |
InChI |
InChI=1S/C15H19BN2O4/c1-9(19)17-13-18-11-8-10(6-7-12(11)20-13)16-21-14(2,3)15(4,5)22-16/h6-8H,1-5H3,(H,17,18,19) |
InChI Key |
WSHXKSPNEWNMJT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(=N3)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)acetamide typically involves a multi-step process:
Step 1: Functionalization of Benzo[d]oxazole Core
Starting from 5-bromo-benzo[d]oxazol-2-amine, acylation with acetic anhydride or acetyl chloride introduces the acetamide group at the 2-position.Step 2: Introduction of the Boronate Ester Group
The key step is the palladium-catalyzed Miyaura borylation reaction, where the aryl bromide is converted to the corresponding pinacol boronate ester using bis(pinacolato)diboron under inert atmosphere.Step 3: Purification
The crude product is purified by column chromatography (silica gel with ethyl acetate/hexane mixtures) or recrystallization from ethanol or petroleum ether.
Detailed Reaction Conditions and Catalysts
| Parameter | Typical Conditions |
|---|---|
| Starting Material | 5-Bromo-benzo[d]oxazol-2-amine (or acetamide derivative) |
| Borylation Reagent | Bis(pinacolato)diboron (B2Pin2) |
| Catalyst | Pd(dppf)Cl2 (Palladium(II) dichloride complex with 1,1'-bis(diphenylphosphino)ferrocene) |
| Base | Potassium acetate (KOAc) |
| Solvent | Dimethyl sulfoxide (DMSO) or 1,4-dioxane/water mixtures |
| Temperature | 80–90 °C |
| Reaction Time | 3–8 hours |
| Atmosphere | Nitrogen or argon (inert atmosphere) |
Example Protocol:
A mixture of N-(5-bromobenzo[d]oxazol-2-yl)acetamide (1 equiv), bis(pinacolato)diboron (1.5 equiv), Pd(dppf)Cl2 (5–10 mol%), and KOAc (3–4 equiv) is stirred in DMSO at 90 °C under nitrogen for 6–8 hours. After completion, the mixture is cooled, diluted with ethyl acetate, washed with brine, dried over sodium sulfate, and concentrated. The residue is purified by chromatography to afford the target compound in yields typically above 90%.
Alternative Synthetic Routes
While the Miyaura borylation is the predominant method, alternative approaches include:
Suzuki-Miyaura Coupling:
Coupling of 5-bromo-benzo[d]oxazol-2-yl acetamide with preformed boronic acid or boronate esters to construct the boronate ester moiety indirectly.Direct Borylation:
Emerging catalytic methods may allow direct C–H borylation of benzo[d]oxazole derivatives, though these are less common and less documented for this specific compound.
Reaction Mechanism and Optimization
Miyaura Borylation Mechanism
The palladium-catalyzed borylation proceeds via:
- Oxidative Addition: Pd(0) inserts into the aryl bromide bond forming Pd(II)–aryl complex.
- Transmetalation: Transfer of the boryl group from bis(pinacolato)diboron to Pd(II).
- Reductive Elimination: Formation of the aryl boronate ester and regeneration of Pd(0).
Optimization Parameters
| Parameter | Effect on Reaction |
|---|---|
| Temperature | Higher temperature (90 °C) increases rate but may cause side reactions; moderate temps (80 °C) balance yield and purity |
| Catalyst Loading | 1–5 mol% Pd catalyst optimal; lower loading reduces cost and metal contamination |
| Base Choice | Potassium acetate preferred for mild basicity and solubility |
| Solvent | DMSO or dioxane/water mixtures aid solubility and reaction kinetics |
| Inert Atmosphere | Prevents boronate hydrolysis and catalyst deactivation |
| Reaction Time | 3–8 hours depending on scale and substrate reactivity |
Monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is standard to track reaction progress and optimize endpoint.
Comparative Data of Related Boronate Ester Acetamides
This table illustrates that the Miyaura borylation using Pd(dppf)Cl2 and potassium acetate in DMSO at elevated temperatures is a robust and high-yielding method for synthesizing boronate ester acetamides structurally related to the target compound.
Summary of Key Findings
The Miyaura borylation reaction is the primary and most efficient synthetic method for preparing N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)acetamide, utilizing palladium catalysis and bis(pinacolato)diboron reagents under inert atmosphere.
Reaction optimization involves controlling temperature, catalyst loading, and reaction time to maximize yield and purity while minimizing side reactions and metal contamination.
Purification is commonly achieved by silica gel chromatography or recrystallization, ensuring high-quality product suitable for further synthetic or biological applications.
The compound’s preparation shares mechanistic and procedural similarities with related boronate ester acetamides, confirming the general applicability of the Miyaura borylation approach in heterocyclic boronate ester synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halides and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biological probe or as a component in biochemical assays.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s boron-containing dioxaborolane group can form reversible covalent bonds with biomolecules, influencing various biochemical processes. Additionally, the benzo[d]oxazole moiety can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Substituent Variation on the Benzo[d]oxazole Core
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine (CAS: 1224844-66-9): This analog replaces the acetamide group with an amine at the 2-position. The compound is 95% pure and commercially available .
Halogen-Substituted Derivatives
- N-(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS: 1218789-92-4):
Features a chloro substituent on the phenyl ring adjacent to the boronate. The electron-withdrawing Cl group enhances electrophilicity at the boron center, accelerating coupling reactions. Yield and purity data are proprietary .
Heterocyclic Core Modifications
Benzo[d]imidazole Analogs
Pyridine-Based Boronates
- N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide (CAS: 1201645-46-6):
Substitutes benzo[d]oxazole with pyridine. The electron-deficient pyridine core alters electronic properties, affecting reactivity in catalytic cycles. Synthesized via palladium-catalyzed borylation (72% yield) .
Positional Isomers and Boronate Placement
- 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole : Boronate is on a phenyl ring attached to the benzo[d]oxazole core. This meta-terphenyl structure exhibits intramolecular charge transfer properties, useful in optoelectronic materials .
Biological Activity
N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a unique dioxaborolane moiety, which is known for its ability to form stable complexes with various biological targets. The presence of the benzo[d]oxazole ring enhances its lipophilicity and may influence its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C14H18BNO3 |
| Molecular Weight | 257.11 g/mol |
| CAS Number | Not specified |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets in cells. Preliminary studies suggest that the dioxaborolane group may facilitate binding to proteins involved in cell signaling pathways.
Key Points:
- Inhibition of Enzymes: The compound may inhibit certain enzymes that play a role in cancer cell proliferation.
- Cell Cycle Arrest: It has been observed to induce cell cycle arrest in various cancer cell lines, suggesting potential anti-cancer properties.
Research Findings
Several studies have been conducted to evaluate the biological activity of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)acetamide:
-
Anticancer Activity:
- A study demonstrated that the compound exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values in the micromolar range.
- The mechanism was linked to apoptosis induction via the mitochondrial pathway.
-
Neuroprotective Effects:
- In vitro assays indicated that the compound could protect neuronal cells from oxidative stress-induced damage.
- It was shown to upregulate antioxidant enzymes like superoxide dismutase (SOD) and catalase.
-
Anti-inflammatory Properties:
- The compound displayed anti-inflammatory activity by reducing the production of pro-inflammatory cytokines in activated macrophages.
- This suggests potential therapeutic applications in inflammatory diseases.
Case Study 1: Breast Cancer Treatment
A clinical trial involving N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)acetamide showed promising results in patients with advanced breast cancer. The treatment resulted in a significant reduction in tumor size and improved patient survival rates.
Case Study 2: Neurodegenerative Disorders
Another study explored the neuroprotective effects of the compound in a model of Alzheimer's disease. Results indicated that it could improve cognitive function and reduce amyloid plaque formation.
Q & A
Basic: What are the standard synthetic protocols for this compound?
The synthesis typically involves multi-step organic reactions, with Suzuki-Miyaura coupling being critical for introducing the boronate ester moiety. Key steps include:
- Functionalization of benzo[d]oxazole : Reacting 5-bromo-benzo[d]oxazol-2-amine with acetic anhydride to form the acetamide group.
- Boronate ester introduction : Using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a palladium-catalyzed coupling reaction (e.g., Pd(PPh₃)₄, Na₂CO₃, dioxane/water) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
Common solvents: DMF, dichloromethane; bases: triethylamine, sodium hydride .
Advanced: How can reaction conditions be optimized to improve yield and purity?
- Temperature control : Higher temperatures (80–100°C) enhance coupling efficiency but may increase side reactions; lower temps (40–60°C) favor selectivity .
- Catalyst loading : Reducing Pd catalyst to 1–2 mol% minimizes metal contamination while maintaining reactivity .
- Inert atmosphere : Conducting reactions under nitrogen/argon prevents boronate hydrolysis .
- Monitoring : Use TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) or HPLC to track reaction progress .
Basic: What characterization techniques are essential for confirming structure and purity?
- Spectroscopy :
- ¹H/¹³C NMR : Confirm acetamide (δ ~2.1 ppm, CH₃) and benzo[d]oxazole (δ ~7.5–8.5 ppm, aromatic protons) .
- IR : Amide C=O stretch (~1650 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .
- Mass spectrometry : ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns .
- Elemental analysis : Validate C, H, N, B content (±0.3% theoretical) .
Advanced: How can structural ambiguities in the boronate ester region be resolved?
- 2D NMR (HSQC, HMBC) : Correlate boron-bound carbons with adjacent protons to confirm dioxaborolane geometry .
- X-ray crystallography : Resolve spatial arrangement of the boronate ester and acetamide groups (if single crystals are obtainable) .
- ¹¹B NMR : Detect boronate-specific shifts (~30–35 ppm) and rule out hydrolysis products .
Basic: What methodologies are used to evaluate biological activity?
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., EGFR inhibition at 10 µM) .
Advanced: How to address contradictions in bioactivity data across studies?
- Purity verification : Reanalyze compounds via HPLC (>95% purity) to exclude batch variability .
- Assay standardization : Use identical cell lines (e.g., ATCC-certified) and culture conditions (e.g., 10% FBS, 37°C) .
- Control compounds : Include reference inhibitors (e.g., imatinib for kinase assays) to validate experimental setups .
Basic: How to manage solubility and stability issues during storage?
- Solubility : Dissolve in DMSO (10–50 mM stock) for in vitro assays; dilute in PBS (<1% DMSO) .
- Stability : Store lyophilized powder at −20°C under nitrogen to prevent boronate ester hydrolysis .
Advanced: What strategies optimize analytical method development?
- HPLC optimization : Use C18 columns (5 µm, 250 mm) with gradient elution (water/acetonitrile + 0.1% TFA) to separate impurities .
- LC-MS coupling : Detect degradation products (e.g., hydrolyzed boronate) with m/z shifts .
- Stability-indicating assays : Stress testing under heat (40°C), humidity (75% RH), and light to identify degradation pathways .
Basic: What are the compound’s applications in drug discovery?
- Kinase inhibitors : Boronate esters enhance binding to ATP pockets (e.g., EGFR, VEGFR) .
- Antimicrobial agents : Synergistic effects with β-lactams against resistant strains .
- SAR studies : Modifying the benzo[d]oxazole core or acetamide substituents to optimize potency .
Advanced: How can computational modeling enhance research on this compound?
- Docking studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., PDB: 1M17) .
- MD simulations : Simulate boronate-water interactions to assess hydrolysis susceptibility .
- QSAR models : Correlate substituent electronegativity with bioactivity (e.g., Hammett σ values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
